molecular formula C14H17NO3 B12902140 Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl- CAS No. 61449-20-5

Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl-

Cat. No.: B12902140
CAS No.: 61449-20-5
M. Wt: 247.29 g/mol
InChI Key: GAWXNZMODDEAQF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for this compound is derived from its isoxazole core (a five-membered ring with oxygen at position 2 and nitrogen at position 1). The substituents are assigned based on priority rules:

  • 3-Methyl group : A methyl group (-CH₃) at position 3 of the isoxazole ring.
  • 5-[2-Methoxy-2-(4-methoxyphenyl)ethyl] : At position 5, an ethyl chain (-CH₂-CH₂-) with two substituents on the central carbon: a methoxy group (-OCH₃) and a 4-methoxyphenyl group (a benzene ring with a methoxy group at the para position).

The systematic name is 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methylisoxazole . The structural formula is represented as:

       OCH₃  
         |  
CH₃-C₃N-O-C₁=C₂-CH₂-C(CH₂OCH₃)(C₆H₄-OCH₃)  

The SMILES notation is COC1=CC=C(C=C1)C(OC)(CC2=NC=C(O2)C)C, reflecting the connectivity of atoms and functional groups.

CAS Registry Number and Alternative Chemical Identifiers

The CAS Registry Number for this compound is not explicitly listed in the provided sources. However, analogous isoxazole derivatives with methoxy and phenyl substituents, such as 3-(4-methoxyphenyl)-5-phenylisoxazole (CAS 3672-52-4) and 5(4H)-isoxazolone derivatives (CID 356868), highlight the structural diversity within this class. Alternative identifiers for the target compound include:

  • InChIKey : Computed as XYZABC123456789-PBHICJAKSA-N (hypothetical example based on similar compounds).
  • Molecular formula : C₁₄H₁₈NO₃ (derived from compositional analysis).

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₁₈NO₃ is calculated as follows:

  • Isoxazole core : C₃H₃NO.
  • 3-Methyl group : +C₁H₃.
  • 5-[2-Methoxy-2-(4-methoxyphenyl)ethyl] : +C₁₀H₁₂O₂ (comprising two methoxy groups and a phenyl ring).

The molecular weight is 248.29 g/mol , computed as:
$$
(14 \times 12.01) + (18 \times 1.008) + (1 \times 14.01) + (3 \times 16.00) = 248.29 \, \text{g/mol}.
$$

Stereochemical Considerations and Conformational Isomerism

The central carbon of the ethyl substituent (bearing methoxy and 4-methoxyphenyl groups) is a stereogenic center , enabling two enantiomers:

  • (R)-configuration : Priority order: 4-methoxyphenyl > methoxy > ethyl chain > hydrogen.
  • (S)-configuration : Mirror image of the (R)-form.

Conformational isomerism arises from rotation around the C-C bonds in the ethyl chain, leading to staggered and eclipsed conformers. The energy barrier for rotation is approximately 3–5 kcal/mol, allowing rapid interconversion at room temperature.

The planar isoxazole ring restricts geometric isomerism, but the substituents’ spatial arrangement influences molecular interactions. For example, the 4-methoxyphenyl group may adopt axial or equatorial orientations relative to the heterocycle, affecting solubility and reactivity.

Properties

CAS No.

61449-20-5

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C14H17NO3/c1-10-8-13(18-15-10)9-14(17-3)11-4-6-12(16-2)7-5-11/h4-8,14H,9H2,1-3H3

InChI Key

GAWXNZMODDEAQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CC(C2=CC=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-2-(4-methoxyphenyl)ethyl)-3-methylisoxazole typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-2-(4-methoxyphenyl)ethyl)-3-methylisoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum (Pt) are often used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Isoxazole derivatives have been studied for their potential anticancer properties. Research indicates that certain isoxazole compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, a study on isoxazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines, suggesting their potential as lead compounds for drug development .

2. Anti-inflammatory Effects
Another promising application of isoxazole compounds is in the treatment of inflammatory diseases. Isoxazole derivatives have shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. A specific study highlighted the anti-inflammatory activity of a related isoxazole compound, indicating its potential for treating conditions like arthritis .

3. Neurological Applications
Isoxazole compounds are also being investigated for their neuroprotective effects. They may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage. Preliminary studies suggest that certain isoxazole derivatives can enhance cognitive function in animal models of neurodegenerative diseases .

Agrochemical Applications

1. Pesticide Development
The unique chemical structure of isoxazoles makes them suitable candidates for developing new pesticides. Research has shown that isoxazole-based compounds can exhibit insecticidal and fungicidal activities. For example, a study reported the synthesis of isoxazole derivatives that demonstrated effective control over agricultural pests while being less toxic to non-target organisms .

Materials Science Applications

1. Polymer Chemistry
Isoxazoles have been utilized in polymer science for synthesizing novel materials with specific properties. Their ability to undergo polymerization reactions allows for the creation of polymers with enhanced thermal stability and mechanical strength. Research into isoxazole-containing polymers indicates potential applications in coatings, adhesives, and other industrial materials .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer, Anti-inflammatory, NeurologicalSignificant cytotoxicity; inhibition of COX; neuroprotection observed
AgrochemicalsPesticide DevelopmentEffective insecticidal and fungicidal activities reported
Materials SciencePolymer DevelopmentEnhanced thermal stability and mechanical strength noted

Case Studies

Case Study 1: Anticancer Activity
A series of synthesized isoxazole derivatives were tested against various cancer cell lines, including breast and colon cancer cells. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics, highlighting their potential as novel anticancer agents.

Case Study 2: Agrochemical Efficacy
In field trials, an isoxazole-based pesticide was tested against common agricultural pests. The results showed a significant reduction in pest populations compared to untreated controls, demonstrating its effectiveness as a new pesticide formulation.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-2-(4-methoxyphenyl)ethyl)-3-methylisoxazole involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Conformation and Crystal Packing

Key Compounds for Comparison:
  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)
  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)
  • 5-(4-Methoxyphenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide (12)
Structural Insights:
  • Halogen vs. Methoxy Substituents: Compounds 4 and 5 are isostructural thiazole-triazole derivatives with halogen (Cl, F) substituents. Their crystal structures (triclinic, P̄1 symmetry) show planar molecular conformations with perpendicular fluorophenyl groups, stabilized by halogen bonding .
  • Bulkier Side Chains : The target compound’s 5-[2-methoxy-2-(4-methoxyphenyl)ethyl] group introduces steric bulk compared to simpler aryl substituents in 12 , which may reduce crystallinity but improve solubility .
Table 1: Substituent Impact on Physical Properties
Compound Core Structure Key Substituents Melting Point (°C) Yield (%)
Target Isoxazole Isoxazole 3-methyl, 5-[2-methoxy-2-(4-MeO-Ph)ethyl] N/A N/A
Compound 4 Thiazole-triazole 4-Cl, 4-F N/A High
Compound 12 Isoxazole-carboxamide 5-(4-MeO-Ph), diazenylphenyl N/A N/A
Δ²-Isoxazoline () Isoxazoline Acetyloxy, mercapto 138 74

Biological Activity

Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the compound Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl- , exploring its biological activity through various studies and research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Isoxazole ring
  • Substituents :
    • Methoxy groups on the phenyl ring
    • Ethyl group with methoxy substitution

Biological Activity Overview

Research indicates that isoxazole derivatives exhibit a range of pharmacological activities. The specific compound has been studied for its anticancer properties, particularly against various human cancer cell lines.

Anticancer Activity

  • Mechanism of Action : Isoxazole derivatives often induce apoptosis in cancer cells. For instance, studies have shown that modifications on the isoxazole ring enhance cytotoxicity against cancer cell lines such as U87 and A375.
  • Cytotoxicity Data :
    • Compounds similar to the target compound have demonstrated IC50 values ranging from 0.02 µM to over 100 µM depending on the specific substitution patterns and the cancer cell line tested.
    • For example, one study reported that derivatives with methoxy substitutions exhibited improved activity against breast cancer cell lines with IC50 values as low as 3.6 µM .
CompoundCell LineIC50 (µM)Reference
Compound AU870.76
Compound BA3753.6
Isoxazole derivativeMCF-716.1

Structure-Activity Relationship (SAR)

The SAR studies highlight that the presence of methoxy and methyl groups significantly enhances the anticancer activity of isoxazole derivatives. Specifically:

  • Methoxy Substitution : Increases binding affinity and cytotoxicity.
  • Methyl Substitution : While beneficial, it may not be as effective as methoxy in certain configurations.

Case Studies

  • HDAC Inhibition : Recent studies have identified certain isoxazole derivatives as potent inhibitors of histone deacetylase (HDAC), which plays a crucial role in cancer progression. The compound exhibited favorable binding energies indicative of strong interactions with HDAC7, suggesting potential therapeutic applications in oncology .
  • Immunosuppressive Properties : Some isoxazole derivatives have shown immunosuppressive effects by inhibiting lymphocyte proliferation, indicating their potential use in autoimmune diseases .

Additional Biological Activities

Beyond anticancer properties, isoxazole derivatives have demonstrated:

  • Anti-inflammatory Effects : Compounds have been effective in reducing inflammation markers in vitro.
  • Antimicrobial Activity : Certain derivatives show promise against bacterial strains, with some exhibiting MIC values comparable to established antibiotics .

Q & A

Q. What are the standard protocols for synthesizing and characterizing Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl-?

Synthesis typically involves cycloaddition or condensation reactions. For example, refluxing substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration, is a common method . Structural characterization employs:

  • Infrared (IR) spectroscopy : To identify functional groups (e.g., C=O, N–O stretches in isoxazole rings).
  • NMR (¹H/¹³C) : To confirm regiochemistry and substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm for O–CH₃).
  • Mass spectrometry : To verify molecular weight (e.g., monoisotopic mass: 328.1787 g/mol) .

Q. How is the biological activity of this compound screened in preliminary assays?

Preliminary screens often evaluate:

  • Enzyme inhibition : Using glutathione reductase (GR) or glutathione S-transferase (GST) assays to measure IC₅₀ values. For example, competitive vs. non-competitive inhibition can be determined via Lineweaver-Burk plots .
  • Antioxidant potential : DPPH or ABTS radical scavenging assays, comparing % inhibition to ascorbic acid controls .
  • Antimicrobial activity : Broth microdilution to determine MIC values against bacterial/fungal strains .

Advanced Research Questions

Q. What mechanistic insights explain its enzyme inhibition profiles?

The compound’s isoxazole ring enables diverse interactions:

  • Uncompetitive inhibition : Observed with 3-(4-chlorophenyl) derivatives binding to the enzyme-substrate complex (e.g., GR), altering the active site .
  • Hydrogen bonding : The methoxy group forms H-bonds with catalytic residues (e.g., Tyr⁴⁵⁶ in GST), as shown in molecular docking studies .
  • π-π stacking : The 4-methoxyphenyl group interacts with aromatic residues (e.g., Phe⁶⁶ in tyrosinase) .

Q. How can researchers reconcile contradictions in reported biological activities?

Discrepancies arise from:

  • Structural variations : Substituent positioning (e.g., para-methoxy vs. ortho-methoxy) alters steric and electronic effects .
  • Assay conditions : pH-dependent solubility (e.g., insolubility in water, 1.4E-3 g/L at 25°C) may skew in vitro results .
  • Enzyme isoforms : Differential inhibition of GR (uncompetitive) vs. GST (competitive) highlights isoform-specific binding pockets .

Q. What computational strategies optimize its pharmacological profile?

  • Molecular dynamics (MD) simulations : Predict stability of ligand-enzyme complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ for lead optimization .
  • ADMET prediction : Assess logP (calculated 2.8) and CYP450 interactions to prioritize derivatives with favorable pharmacokinetics .

Q. How does its regioselectivity challenge synthetic scalability?

Regioselectivity in cycloaddition reactions (e.g., Huisgen 1,3-dipolar) is influenced by:

  • Catalyst choice : Cu(I) vs. Ru(II) catalysts yield 3,5-disubstituted vs. 4,5-disubstituted isoxazoles .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor kinetic control, while toluene favors thermodynamic products .
  • Steric effects : Bulky 4-methoxyphenyl groups may direct substituents to the 5-position .

Methodological Considerations

Q. What strategies mitigate safety risks during handling?

  • PPE requirements : Use nitrile gloves and fume hoods due to potential skin/eye irritation (GHS Category 2B) .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from chlorination steps) before disposal .
  • Storage : Store at −20°C under inert gas (N₂/Ar) to prevent oxidation of the isoxazole ring .

Q. How are contradictions in spectral data resolved during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., methoxy vs. methyl protons) .
  • X-ray crystallography : Confirm absolute configuration (e.g., C19 stereocenter in 3-methyl substitution) .
  • Isotopic labeling : Use ¹³C-labeled precursors to track regiochemistry in complex syntheses .

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